molecular formula C5H8O2 B592406 (E)-Crotonic Acid Methyl-d3 Ester CAS No. 35717-07-8

(E)-Crotonic Acid Methyl-d3 Ester

Cat. No.: B592406
CAS No.: 35717-07-8
M. Wt: 103.135
InChI Key: MCVVUJPXSBQTRZ-MPEUKODPSA-N
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Description

(E)-Crotonic Acid Methyl-d3 Ester is a deuterated organic compound, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic properties, which can be useful in tracing and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trideuteriomethyl (E)-but-2-enoate typically involves the deuteration of methylarenes. One efficient method is the transition metal-free α-trideuteration of methylarenes using inexpensive bases like sodium hydroxide or potassium tert-butoxide in DMSO-d6 solvent . This method allows for the selective introduction of a trideuteriomethyl group to aromatics.

Industrial Production Methods

Industrial production methods for trideuteriomethyl (E)-but-2-enoate are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(E)-Crotonic Acid Methyl-d3 Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trideuteriomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-Crotonic Acid Methyl-d3 Ester has several applications in scientific research:

    Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.

    Industry: Applied in the development of stable isotopic labels for various industrial processes.

Mechanism of Action

The mechanism of action of trideuteriomethyl (E)-but-2-enoate involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways due to the isotope effect, which can be leveraged to study detailed mechanistic aspects of chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Trideuteriomethylbenzene: Another deuterated compound used in similar applications.

    Deuterated Ethyl Acetate: Used as a solvent and tracer in various studies.

    Deuterated Methanol: Commonly used in NMR spectroscopy and as a solvent in deuterium exchange reactions.

Uniqueness

(E)-Crotonic Acid Methyl-d3 Ester is unique due to its specific structure and the presence of the trideuteriomethyl group, which provides distinct isotopic properties. This makes it particularly useful in studies requiring precise isotopic labeling and tracing.

Properties

IUPAC Name

trideuteriomethyl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVVUJPXSBQTRZ-MPEUKODPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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